Titanium carbonitride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

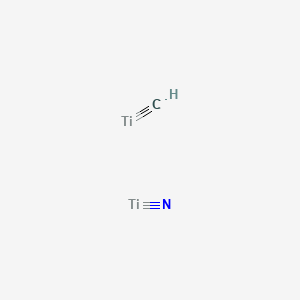

azanylidynetitanium;methylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH.N.2Ti/h1H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXYWFXSOKKOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[Ti].N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNTi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12654-86-3 | |

| Record name | Titanium carbide nitride (Ti2CN) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Titanium Carbonitride Nanopowders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of titanium carbonitride (TiCN) nanopowders, materials of significant interest due to their exceptional properties including high hardness, excellent wear resistance, and good chemical stability. This document details common synthesis methodologies, in-depth characterization techniques, and the relationships between processing parameters and final material properties, offering a valuable resource for professionals in materials science and related fields.

Synthesis of this compound Nanopowders

The synthesis of TiCN nanopowders can be achieved through various methods, each offering distinct advantages in terms of particle size control, purity, and scalability. The most prevalent techniques include mechanochemical synthesis, carbothermal reduction, and the sol-gel method.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy to induce chemical reactions. High-energy ball milling is employed to repeatedly fracture and weld powder particles, leading to the formation of nanocrystalline TiCN.

Experimental Protocol:

-

Precursor Preparation: Titanium (Ti) powder and a solid source of carbon and nitrogen, such as melamine (C₃H₆N₆), are selected as the starting materials.

-

Milling Process: The precursor powders are loaded into a high-energy planetary ball mill. The milling is typically performed under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Milling Parameters: The milling process is carried out for an extended period, often up to 100 hours, with a specific ball-to-powder weight ratio and rotation speed.[1] Melamine acts not only as a reactant but also as a process control agent, facilitating the formation of ultrafine Ti particles.[1]

-

Product Formation: During milling, melamine gradually decomposes, providing active carbon and nitrogen species that react with the refined titanium particles to form TiCN nanopowder.[1]

Logical Relationship of Mechanochemical Synthesis:

Caption: Relationship between inputs, process, and output in mechanochemical synthesis.

Carbothermal Reduction

Carbothermal reduction is a widely used method for the synthesis of non-oxide ceramic powders.[2] It involves the reduction of titanium dioxide (TiO₂) with carbon in a nitrogen-containing atmosphere at elevated temperatures.

Experimental Protocol:

-

Precursor Mixing: Nano-sized titanium dioxide (TiO₂) and a carbon source, such as carbon black, are intimately mixed.

-

Heat Treatment: The powder mixture is heated in a furnace under a flowing nitrogen or argon atmosphere.[2]

-

Reaction Temperature: The synthesis is typically carried out at temperatures ranging from 1300°C to 1500°C.[2]

-

Reaction Mechanism: The process involves the carbothermal reduction of TiO₂ to form titanium sub-oxides, followed by nitridation to yield TiCN. The C/TiO₂ ratio in the starting materials is a critical parameter that influences the final composition.[2]

Sol-Gel Method

The sol-gel process offers a chemical route for synthesizing TiCN with good control over purity and homogeneity. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.

Experimental Protocol:

-

Precursor Solution: A titanium precursor, such as titanium isopropoxide, is dissolved in a suitable solvent.

-

Hydrolysis and Condensation: The solution undergoes hydrolysis and condensation reactions, often catalyzed by an acid or base, to form a titania (TiO₂) sol.

-

Carbon Source Incorporation: An organic precursor that can serve as a carbon source is added to the sol.

-

Gelation and Drying: The sol is then allowed to gel, and the resulting gel is dried to remove the solvent.

-

Calcination: The dried gel is calcined at high temperatures under a nitrogen atmosphere to induce carbothermal reduction and nitridation, resulting in the formation of TiCN nanopowder.

Characterization of this compound Nanopowders

A comprehensive characterization of the synthesized TiCN nanopowders is essential to understand their physical, chemical, and structural properties.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure and phase composition of the synthesized powders.

Experimental Protocol:

-

Sample Preparation: A small amount of the TiCN nanopowder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to standard diffraction data. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. The lattice parameters of the TiCN solid solution can also be determined, which provides information about the carbon-to-nitrogen ratio.[3]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure of the nanopowders.

Experimental Protocol:

-

Sample Preparation for SEM: The nanopowder is dispersed on a conductive adhesive tape mounted on an SEM stub and may be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

SEM Imaging: A focused beam of electrons is scanned over the sample surface, and the signals from the interaction of the electron beam with the sample are used to generate images of the surface topography.

-

Sample Preparation for TEM: A small amount of the nanopowder is dispersed in a solvent and a drop of the suspension is placed on a TEM grid (a fine mesh coated with a thin carbon film). The solvent is then allowed to evaporate.

-

TEM Imaging: A high-energy electron beam is transmitted through the thin sample, and the transmitted electrons are used to form an image, providing detailed information about the internal structure, size, and shape of the nanoparticles.[4][5]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within the material.

Experimental Protocol:

-

Sample Preparation: The nanopowder is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with a beam of X-rays, causing the emission of photoelectrons. The kinetic energy of the emitted photoelectrons is measured.

-

Data Analysis: The binding energies of the photoelectrons are calculated from their kinetic energies. These binding energies are characteristic of each element and its chemical state. High-resolution spectra of the Ti 2p, C 1s, and N 1s regions are acquired to determine the chemical bonding states.[6][7][8]

Experimental Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of TiCN nanopowders.

Quantitative Data Summary

The properties of TiCN nanopowders are highly dependent on the synthesis method and processing parameters. The following tables summarize typical quantitative data obtained from the characterization of TiCN nanopowders.

Table 1: Physicochemical Properties of TiCN Nanopowders

| Property | Mechanochemical Synthesis | Carbothermal Reduction | Sol-Gel Method |

| Particle Size (nm) | 10 - 20[1] | ~100 - 200[2] | Variable, dependent on calcination |

| Chemical Composition | Ti(C₀.₃₇N₀.₆₃)₀.₉₄[1] | C/N ratio can be varied[2] | Controllable stoichiometry |

| Microhardness (GPa) | ~32[9] | - | - |

| Friction Coefficient | ~0.45[9] | - | - |

Table 2: Typical XRD Analysis Results for TiCN Nanopowders

| Parameter | Typical Value/Observation |

| Crystal Structure | Face-Centered Cubic (FCC) |

| Dominant Diffraction Peaks (2θ) | (111), (200), (220)[3] |

| Lattice Parameter | Varies between that of TiC and TiN, following Vegard's law |

| Crystallite Size (nm) | 10 - 50 (calculated by Scherrer equation) |

Table 3: Typical XPS Analysis Results for TiCN Nanopowders

| Element | Core Level | Binding Energy (eV) for TiCN |

| Titanium | Ti 2p₃/₂ | ~455 |

| Carbon | C 1s | ~285 |

| Nitrogen | N 1s | ~397 |

Influence of Synthesis Parameters on Nanopowder Properties

The final properties of TiCN nanopowders are intricately linked to the synthesis parameters. Understanding these relationships is crucial for tailoring the material for specific applications.

Relationship between Synthesis Parameters and Properties:

Caption: Influence of synthesis parameters on the final properties of TiCN nanopowders.

Longer milling times in mechanochemical synthesis generally lead to smaller particle sizes and can influence the degree of crystallinity.[1] In carbothermal reduction, higher reaction temperatures typically result in higher crystallinity and can affect phase purity. The ratio of carbon and nitrogen precursors is the primary factor controlling the stoichiometry of the final TiCN product. The reaction atmosphere (e.g., nitrogen or argon) also plays a crucial role in determining the nitrogen content and preventing the formation of oxide impurities.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Particle Size Analysis: A Focus on TEM and SEM Techniques | MolecularCloud [molecularcloud.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

- 9. industrialmetalpowders.com [industrialmetalpowders.com]

"phase composition of self-propagating high-temperature synthesis TiCN"

An In-depth Technical Guide to the Phase Composition of TiCN Synthesized via Self-Propagating High-Temperature Synthesis

Introduction

Self-propagating high-temperature synthesis (SHS) is a materials synthesis technique that utilizes highly exothermic reactions to produce a wide range of advanced materials, including ceramics, intermetallics, and composites. Once initiated by a brief, localized energy pulse, a combustion wave propagates through the reactants, converting them into the final product. This method offers significant advantages, such as short synthesis times, low energy requirements, and high product purity.

Titanium carbonitride (TiCN) is a ceramic solid solution of titanium carbide (TiC) and titanium nitride (TiN). It exhibits a unique combination of properties, including high hardness, excellent wear resistance, good thermal stability, and tunable electronic properties, making it a material of interest for cutting tools, wear-resistant coatings, and electronic components. The SHS process is a particularly effective route for producing TiCN powders and compacts. The final phase composition of the product—specifically the ratio of carbon to nitrogen in the TiCₓN₁₋ₓ lattice and the presence of any secondary phases—is critically dependent on the initial experimental parameters. This guide provides a detailed overview of the experimental protocols, influencing factors, and resulting phase compositions in the SHS of TiCN.

Experimental Protocols

The synthesis of TiCN via SHS involves a series of precise steps, from reactant preparation to product characterization. The following protocols are a synthesis of methodologies reported in the literature.

Reactant Preparation and Mixing

-

Raw Materials : The primary reactants are high-purity titanium (Ti) powder (< 45 µm) and carbon (C) powder, typically carbon black (< 1 µm). Gaseous nitrogen (N₂) of high purity is used as the nitrogen source.

-

Stoichiometry : The powders are weighed and mixed according to the desired Ti:C molar ratio. This ratio is a critical parameter that directly influences the carbon content in the final TiCN product.

-

Mixing : To ensure a homogeneous mixture, the powders are typically dry-mixed in a ball mill for several hours. The milling container and balls should be made of a hard material to avoid contamination.

Sample Compaction and Reactor Setup

-

Compaction : The homogeneous powder mixture is uniaxially cold-pressed in a hardened steel die to form a cylindrical compact, often referred to as a "green" compact. The applied pressure determines the initial porosity (or green density) of the sample, which affects the propagation of the combustion wave.

-

Reactor : The green compact is placed in a high-pressure SHS reactor. The reactor is then sealed and evacuated to remove atmospheric contaminants.

-

Atmosphere : The reactor is subsequently filled with high-purity nitrogen gas to the desired pressure. The nitrogen pressure is a key variable controlling the incorporation of nitrogen into the final product.

Synthesis and Product Recovery

-

Ignition : The SHS reaction is initiated by providing a short burst of thermal energy to one end of the compact. This is commonly achieved by resistively heating a tungsten or Kanthal wire coil placed in contact with the sample.

-

Combustion : Once ignited, a self-sustaining combustion wave propagates through the reactant compact. The high temperature generated by the exothermic reaction between titanium, carbon, and nitrogen converts the reactants into the TiCN product.

-

Cooling : After the combustion wave has passed through the entire sample, the product is allowed to cool to room temperature under the nitrogen atmosphere.

-

Recovery : The synthesized TiCN product, now a hardened ceramic compact, is removed from the reactor for analysis. It may be used as a monolithic piece or crushed and milled into a powder.

Phase Composition Analysis

-

X-Ray Diffraction (XRD) : The primary technique for identifying the crystalline phases in the final product is X-ray diffraction. XRD patterns reveal the presence of TiCN solid solutions, as well as any unreacted titanium, binary TiC or TiN, or other intermediate phases.[1]

-

Quantitative Analysis (Rietveld Refinement) : To determine the weight percentage (wt%) of each phase, Rietveld refinement of the XRD data is employed. This powerful analytical method fits the entire experimental diffraction pattern with a calculated pattern based on the crystal structures of the constituent phases, yielding their precise lattice parameters and relative abundances.[2][3]

Factors Influencing Phase Composition

The final phase composition of SHS-produced TiCN is not a single, fixed entity but rather a result of a complex interplay between several experimental parameters. The two most influential factors are the initial nitrogen pressure and the Ti:C molar ratio.

Effect of Nitrogen Pressure

The partial pressure of nitrogen gas in the SHS reactor directly governs the nitrogen content of the final product. The reaction of titanium with nitrogen is highly exothermic, and higher pressures increase the availability of nitrogen atoms at the reaction front. This leads to the formation of TiCN solid solutions with a higher nitrogen content (i.e., a lower 'x' value in TiCₓN₁₋ₓ).

Studies on the combustion of titanium in nitrogen show that at lower pressures (0.1 to 10 MPa), the product often consists of a titanium nitride layer over a core of nitrogen-stabilized titanium solid solutions.[4] To achieve a single-phase TiCN product, higher nitrogen pressures are typically required to ensure complete nitridation throughout the sample volume.[4]

Effect of Ti:C Molar Ratio

The initial molar ratio of titanium to carbon in the reactant powder mixture dictates the availability of carbon for the reaction. A higher carbon content in the initial mixture promotes the formation of carbon-rich phases. In the Ti-C-N system, this translates to TiCN solid solutions with a higher carbon content (a higher 'x' value in TiCₓN₁₋ₓ) or the presence of a separate TiC phase alongside the TiCN phase if the carbon content exceeds the solubility limit in the carbonitride lattice under the given synthesis conditions.

Quantitative Phase Analysis Data

While the qualitative effects of nitrogen pressure and Ti:C ratio are well-established, comprehensive quantitative data mapping the precise phase composition (in wt%) across a wide range of these parameters is sparse in the public literature. The tables below summarize the observed phases and compositional trends based on available research.

Table 1: Influence of Nitrogen Pressure on Phase Composition

| N₂ Pressure | Observed Predominant Phases | Trend in Product Composition |

| Low (< 1 MPa) | α-Ti(N,C), TiC, TiN | Incomplete reaction, formation of binary phases and solid solutions. |

| Medium (1-10 MPa) | TiCₓN₁₋ₓ, residual Ti | Formation of TiCN solid solution, nitrogen content increases with pressure. |

| High (> 10 MPa) | Single-phase TiCₓN₁₋ₓ | Promotes formation of a homogeneous, nitrogen-rich TiCN solid solution.[4] |

Table 2: Influence of Initial Ti:C Molar Ratio on Phase Composition

| Initial Ti:C Ratio | Observed Predominant Phases | Trend in Product Composition |

| Carbon Deficient (e.g., Ti:C > 1:0.5) | TiCₓN₁₋ₓ (low x), TiN, residual Ti | Formation of nitrogen-rich carbonitride. |

| Near Stoichiometric (e.g., Ti:C ≈ 1:1) | TiCₓN₁₋ₓ (x ≈ 0.5) | Formation of a balanced TiCN solid solution. |

| Carbon Rich (e.g., Ti:C < 1:1) | TiCₓN₁₋ₓ (high x), TiC | Formation of carbon-rich carbonitride, potential for free TiC phase. |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of TiCN via the SHS method.

Caption: Experimental workflow for SHS of TiCN.

Parameter Influence Diagram

This diagram shows the logical relationships between key experimental parameters and the final phase composition of the synthesized TiCN.

References

"crystal structure analysis of titanium carbonitride thin films"

An In-Depth Technical Guide to the Crystal Structure Analysis of Titanium Carbonitride (TiCN) Thin Films

Introduction

This compound (TiCN) thin films are advanced ceramic coatings renowned for their exceptional combination of high hardness, excellent wear resistance, low friction coefficient, and chemical stability.[1][2] These properties make them indispensable in a wide range of industrial applications, including cutting tools, molds, and wear-resistant components for the aerospace and automotive industries.[2][3] TiCN is essentially a solid solution of Titanium Nitride (TiN) and Titanium Carbide (TiC), inheriting the high toughness and biocompatibility of TiN and the superior hardness of TiC.[1][2]

The performance of TiCN coatings is intrinsically linked to their microstructure, particularly their crystal structure. A thorough analysis of the crystalline phase, orientation, grain size, and lattice parameters is crucial for tailoring the film's mechanical and tribological properties to specific applications. This guide provides a comprehensive overview of the core analytical techniques used to characterize the crystal structure of TiCN thin films, targeted at researchers and scientists in materials science and engineering.

Synthesis of this compound Thin Films

The properties of TiCN films are highly dependent on the deposition method and its parameters. Common synthesis techniques include:

-

Physical Vapor Deposition (PVD): This is a widely used category of techniques where a solid material is vaporized in a vacuum and deposited onto a substrate.

-

Magnetron Sputtering: In this process, a titanium (or TiC) target is bombarded with energetic ions (usually Argon) in a reactive atmosphere containing nitrogen and a carbon source like methane (CH4).[1][4] This method is valued for producing dense, uniform films with good adhesion.[3]

-

Cathodic Arc Deposition: This technique uses a high-current electric arc to evaporate the cathode material (titanium), which then reacts with nitrogen and carbon-containing gases to form a TiCN film on the substrate.[2] It is known for producing very hard and dense coatings.[2]

-

-

Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit.

-

Plasma-Enhanced Chemical Vapor Deposition (PECVD): This variant uses a plasma to lower the required deposition temperature, making it suitable for coating temperature-sensitive substrates.[1]

-

Core Crystal Structure Characterization Techniques

A multi-technique approach is essential for a complete understanding of the TiCN crystal structure. The primary methods employed are X-ray Diffraction, Transmission Electron Microscopy, and X-ray Photoelectron Spectroscopy.

X-ray Diffraction (XRD)

X-ray Diffraction is the most common non-destructive technique for analyzing the crystalline structure of materials. It provides information on phase composition, preferred crystal orientation (texture), grain size, and lattice parameters.

Experimental Protocol:

-

Specimen Preparation: The TiCN-coated substrate is mounted securely on the sample holder of the diffractometer. No special preparation is typically needed for thin film analysis, though grazing incidence geometry (GIXRD) may be used to increase the signal from the film and reduce interference from the substrate.[2]

-

Instrumentation: A standard X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.[1][5]

-

Data Acquisition: The instrument scans through a range of 2θ angles (e.g., 20° to 80°), measuring the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ is known as a diffractogram.

Data Analysis and Interpretation:

-

Phase Identification: The positions (2θ angles) of the diffraction peaks are compared to standard patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. TiCN typically exhibits a face-centered cubic (fcc) crystal structure, isomorphous with TiN and TiC.[2][6] Common diffraction peaks correspond to the (111), (200), and (220) crystal planes.[2]

-

Preferred Orientation: The relative intensities of the diffraction peaks indicate the preferred orientation of the crystallites. For instance, a strong (111) peak relative to other peaks suggests that the film has a <111> texture. Deposition parameters can significantly influence this orientation.[1]

-

Crystallite Size: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation:

-

D = (Kλ) / (β cosθ)

-

Where D is the crystallite size, K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[7]

-

-

Lattice Parameter: The precise peak positions can be used to calculate the lattice parameter of the fcc structure. The lattice spacing of TiCN lies between that of TiN (0.4241 nm) and TiC (0.4329 nm), depending on the C/N ratio.[1]

Table 1: Summary of XRD Analysis Data for TiCN Thin Films

| Parameter | Typical Values/Observations | Source |

|---|---|---|

| Crystal Phase | Face-Centered Cubic (fcc) | [2][6] |

| Identified Planes | (111), (200), (220), (311) | [1][2] |

| Preferred Orientation | Varies with deposition conditions; (111), (200), or (220) are common. | [1] |

| Lattice Parameter | Between 0.4241 nm (TiN) and 0.4329 nm (TiC) |[1] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

-

Specimen Preparation: The sample is placed in an ultra-high vacuum (UHV) chamber.

-

Instrumentation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα radiation).[1] The kinetic energy and number of electrons that escape from the top 1-10 nm of the material are measured.

-

Depth Profiling: To analyze the composition through the film's thickness, the surface is incrementally sputtered away using an ion beam (e.g., Ar+), with XPS spectra acquired after each sputtering cycle.[5][8]

Data Analysis and Interpretation:

-

Elemental Composition: The presence of peaks at specific binding energies identifies the elements present (Ti, C, N, O). The area under these peaks can be used to determine the atomic concentration of each element.

-

Chemical Bonding: High-resolution spectra of the individual elemental peaks (e.g., Ti 2p, C 1s, N 1s) provide information about the chemical bonding states. For example, the Ti 2p spectrum can be deconvoluted to identify contributions from Ti-N, Ti-C, and titanium oxide bonds.[9] The N 1s peak is typically found around 397 eV, and the C 1s peak around 285 eV.[9]

Table 2: XPS Analysis Data for TiCN Films

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State | Source |

|---|---|---|---|---|

| Titanium | Ti 2p3/2 | ~455.0 | Ti-N, Ti-C | [9] |

| Nitrogen | N 1s | ~397.0 - 397.5 | Ti-N | [9] |

| Carbon | C 1s | ~285.0 | Ti-C | [9] |

| Oxygen | O 1s | ~530.0 | Surface contamination, Ti-O |[10] |

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the film's microstructure at high resolution, allowing for the visualization of grains, defects, and interfaces. Selected Area Electron Diffraction (SAED) within the TEM confirms the crystal structure.

Experimental Protocol:

-

Specimen Preparation: This is a destructive technique requiring the preparation of an electron-transparent sample (typically <100 nm thick). Cross-sectional samples are often prepared using a Focused Ion Beam (FIB) instrument.

-

Instrumentation: A high-energy electron beam (e.g., 200-300 keV) is transmitted through the thin specimen.

-

Imaging & Diffraction:

-

Bright-field/Dark-field Imaging: Reveals the morphology, grain size, and presence of features like columnar structures.[10]

-

High-Resolution TEM (HRTEM): Allows for the visualization of atomic columns and the crystal lattice.

-

Selected Area Electron Diffraction (SAED): Produces diffraction patterns from a specific area of the sample. The pattern of spots or rings can be indexed to confirm the crystal structure (e.g., fcc) and orientation.[10]

-

Data Analysis and Interpretation:

-

Microstructure: Cross-sectional TEM images often reveal a dense, columnar growth structure, which is characteristic of many PVD coatings.[3][10]

-

Grain Size and Shape: The size and shape of the individual crystalline grains can be directly measured from the images.

-

Crystal Structure Confirmation: SAED patterns provide unambiguous confirmation of the crystal structure identified by XRD. The series of diffraction rings for a polycrystalline film can be indexed to the fcc-TiCN phase.[10]

Correlation with Mechanical Properties

The crystal structure directly influences the mechanical performance of TiCN films. Key properties are measured using nanoindentation and scratch testing.

Table 3: Mechanical Properties of TiCN Thin Films and Their Structural Correlation

| Property | Measurement Technique | Typical Values | Structural Influence | Source |

|---|---|---|---|---|

| Hardness | Nanoindentation | 10 - 41 GPa | Smaller grain size, specific crystal orientations, and compressive stress can increase hardness. | [2][6] |

| Elastic Modulus | Nanoindentation | 127 - 163 GPa | Dependent on interatomic bonding and crystallographic texture. | [2][3] |

| Adhesion | Scratch Test | Critical Load (Lc): 18 - 26 N | Good adhesion is related to a dense, well-bonded film structure at the substrate interface. |[1][11] |

Visualized Workflows and Relationships

Caption: Experimental workflow for TiCN thin film analysis.

Caption: Relationship between synthesis, structure, and properties.

Conclusion

The structural analysis of this compound thin films is a critical step in developing high-performance coatings. A synergistic combination of X-ray Diffraction (XRD) for phase and texture analysis, X-ray Photoelectron Spectroscopy (XPS) for compositional and chemical state information, and Transmission Electron Microscopy (TEM) for microstructural visualization provides a complete picture of the film's characteristics. By meticulously controlling synthesis parameters and understanding their influence on the resulting crystal structure through these analytical techniques, researchers can engineer TiCN films with optimized hardness, adhesion, and wear resistance for demanding applications.

References

- 1. mdpi.com [mdpi.com]

- 2. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 3. preprints.org [preprints.org]

- 4. ikspvd.com [ikspvd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ipme.ru [ipme.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Thermodynamic Properties of Titanium Carbonitride at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium carbonitride (TiCN) is a ternary solid solution of titanium carbide (TiC) and titanium nitride (TiN) that exhibits a unique combination of desirable properties, including high hardness, excellent wear resistance, and good thermal and chemical stability.[1] These characteristics make it a critical material in various high-temperature applications, such as cutting tools, wear-resistant coatings, and advanced ceramics.[2] Understanding the thermodynamic properties of TiCN at elevated temperatures is paramount for predicting its behavior, optimizing synthesis processes, and designing durable components for demanding environments. This technical guide provides an in-depth overview of the high-temperature thermodynamic properties of this compound, including its heat capacity, enthalpy, entropy, and Gibbs free energy. Detailed experimental protocols for measuring these properties are also presented, along with visualizations of the experimental workflows.

Thermodynamic Data

The thermodynamic properties of this compound are highly dependent on its composition, specifically the carbon-to-nitrogen ratio (C/N). The following tables summarize the available experimental and calculated thermodynamic data for TiCN and its constituent binary compounds, TiC and TiN, at high temperatures.

Note on Data: Experimental data for the heat capacity of TiCN solid solutions at high temperatures is primarily available in graphical format. The data for TiC0.5N0.5 presented below has been carefully extracted from the graphical data presented by Binder et al. and should be considered approximate.[3] Data for TiC and TiN are sourced from the NIST-JANAF Thermochemical Tables.

Table 1: Molar Heat Capacity (Cp) of TiC, TiN, and TiC0.5N0.5 at High Temperatures

| Temperature (K) | Molar Heat Capacity, Cp (J/mol·K) |

| TiC | |

| 500 | 45.3 |

| 700 | 49.5 |

| 900 | 51.9 |

| 1100 | 53.6 |

| 1300 | 54.9 |

| 1500 | 56.0 |

Sources: TiC and TiN data from the National Institute of Standards and Technology (NIST). TiC0.5N0.5 data is approximated from graphical representations in Binder et al.[3]

Table 2: Standard Enthalpy (H°) of TiC, TiN, and TiC0.5N0.5 at High Temperatures

| Temperature (K) | Standard Enthalpy, H° - H°298.15 (kJ/mol) |

| TiC | |

| 500 | 8.3 |

| 700 | 17.9 |

| 900 | 28.0 |

| 1100 | 38.5 |

| 1300 | 49.3 |

| 1500 | 60.3 |

Sources: TiC and TiN data from the National Institute of Standards and Technology (NIST). TiC0.5N0.5 data is calculated from the approximated heat capacity data.

Table 3: Standard Entropy (S°) of TiC, TiN, and TiC0.5N0.5 at High Temperatures

| Temperature (K) | Standard Entropy, S° (J/mol·K) |

| TiC | |

| 500 | 46.1 |

| 700 | 61.2 |

| 900 | 73.5 |

| 1100 | 84.0 |

| 1300 | 93.1 |

| 1500 | 101.2 |

Sources: TiC and TiN data from the National Institute of Standards and Technology (NIST). TiC0.5N0.5 data is calculated from the approximated heat capacity data.

Table 4: Standard Gibbs Free Energy of Formation (ΔGf°) for TiC and TiN at High Temperatures

| Temperature (K) | Standard Gibbs Free Energy of Formation, ΔGf° (kJ/mol) |

| TiC | |

| 500 | -181.1 |

| 700 | -178.6 |

| 900 | -176.2 |

| 1100 | -173.9 |

| 1300 | -171.6 |

| 1500 | -169.4 |

Experimental Protocols

The determination of thermodynamic properties of ceramic materials like this compound at high temperatures requires specialized experimental techniques. The primary methods employed are differential scanning calorimetry for heat capacity and the laser flash method for thermal diffusivity, which can then be used to calculate thermal conductivity.[3]

Sample Preparation for Thermodynamic Measurements

Accurate thermodynamic measurements necessitate the preparation of high-purity, dense, and well-characterized samples. A common method for producing TiCN samples for these measurements is hot pressing.[3]

Protocol for Hot Pressing of TiCN Samples:

-

Powder Preparation: Start with high-purity powders of TiC, TiN, and, if necessary for compositional control, Ti.

-

Mixing: The powders are mixed in the desired molar ratios in a planetary mill. To prevent oxidation, the milling is typically carried out under an inert liquid, such as cyclohexane.[3]

-

Drying: After milling, the powder mixture is thoroughly dried to remove the milling liquid.

-

Die Filling: The dried powder is placed into a graphite die. To prevent carbon diffusion from the die into the sample at high temperatures, a barrier foil, such as a 25 µm zirconium foil, is placed between the powder and the graphite.[3]

-

Hot Pressing: The die is placed in a hot press. The chamber is flushed with an inert gas, typically argon. The temperature and pressure are then ramped up to values as high as 2500°C and 55 MPa, respectively.[3] These conditions are held for a short duration, for instance, 5 minutes, to achieve full densification.[3]

-

Cooling and Finishing: The sample is cooled to room temperature. Any reaction layer, such as zirconium carbide from the barrier foil, is removed by grinding.[3]

-

Sample Machining: The dense, hot-pressed puck is then machined into the required dimensions for specific measurements, such as small discs for DSC and laser flash analysis.[3]

Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol for High-Temperature DSC of TiCN:

-

Sample and Reference Preparation: A small, precisely weighed disc of the TiCN sample (typically 5 mm in diameter) is placed in a suitable crucible (e.g., platinum or alumina).[3] An empty crucible of the same material and mass is used as a reference.

-

Instrument Setup: The crucibles are placed in the DSC furnace. The furnace is purged with a high-purity inert gas (e.g., argon) to prevent oxidation.

-

Temperature Program: A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10-20 K/min) to the desired maximum temperature.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Calibration: The instrument is calibrated using standard materials with known heat capacities (e.g., sapphire) under the same experimental conditions.

-

Calculation of Cp: The heat capacity of the sample is calculated from the differential heat flow signal, the heating rate, and the sample mass, using the calibration data to ensure accuracy.

Measurement of Thermal Diffusivity by the Laser Flash Method

The laser flash method is a widely used technique for determining the thermal diffusivity of materials at high temperatures. It involves heating one face of a small disc-shaped sample with a short pulse of energy from a laser and measuring the temperature rise on the opposite face.

Protocol for Laser Flash Analysis of TiCN:

-

Sample Preparation: A thin disc of the TiCN sample (e.g., 1 mm thick and 10 mm in diameter) is prepared.[3] To enhance the absorption of the laser pulse and the emission of thermal radiation for detection, the sample surfaces are often coated with a thin layer of graphite.

-

Instrument Setup: The sample is mounted in a sample holder within a high-temperature furnace. The furnace is evacuated or filled with an inert gas to prevent oxidation.

-

Temperature Equilibration: The sample is heated to and held at the desired measurement temperature until it reaches thermal equilibrium.

-

Laser Pulse: A short, high-energy laser pulse is fired at the front face of the sample.

-

Temperature Rise Detection: An infrared (IR) detector is focused on the rear face of the sample to measure the temperature rise as a function of time.

-

Data Analysis: The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise (t1/2), using the formula: α = 0.1388 * L² / t1/2.

-

Calculation of Thermal Conductivity: The thermal conductivity (λ) can be calculated if the heat capacity (Cp) and density (ρ) are known, using the equation: λ = α * Cp * ρ.[3]

Logical Relationships in Thermodynamic Data Analysis

The fundamental thermodynamic properties are interrelated. The following diagram illustrates the logical flow of how experimentally determined heat capacity data can be used to derive other critical thermodynamic functions.

Conclusion

References

In-Depth Technical Guide: The Electronic Band Structure of Titanium Carbonitride (TiCN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium carbonitride (TiCN) is a ternary ceramic material that has garnered significant interest due to its remarkable combination of properties, including high hardness, excellent wear resistance, and good thermal and chemical stability. These characteristics make it a versatile material for a wide range of applications, from protective coatings on cutting tools to potential uses in biomedical implants. The electronic structure of TiCN is fundamental to understanding and tailoring these properties. This technical guide provides a comprehensive overview of the electronic band structure of TiCN, detailing both theoretical and experimental findings. It is intended to serve as a valuable resource for researchers and scientists working with this advanced material.

The electronic properties of TiCN are derived from the hybridization of the valence orbitals of its constituent elements: titanium (Ti), carbon (C), and nitrogen (N). By varying the carbon-to-nitrogen ratio (C/N), the electronic band structure can be systematically tuned, allowing for the optimization of its properties for specific applications. This guide will delve into the theoretical frameworks used to model the electronic structure of TiCN, the experimental techniques employed to probe it, and the key findings that have emerged from these studies.

Theoretical Framework and Computational Methodologies

The electronic band structure of TiCN has been extensively studied using first-principles calculations based on Density Functional Theory (DFT) and the Linear Muffin-Tin Orbital (LMTO) method in the Atomic Sphere Approximation (ASA). These computational approaches provide valuable insights into the density of states (DOS), the nature of chemical bonding, and the influence of stoichiometry on the material's electronic properties.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of TiCN, DFT calculations are typically performed using a plane-wave basis set and pseudopotentials to describe the interaction between the core and valence electrons.

Methodology:

A typical DFT calculation for TiCN involves the following steps:

-

Crystal Structure Definition: The calculation begins with the definition of the crystal structure of TiCN, which is typically a face-centered cubic (FCC) lattice, similar to its parent compounds TiC and TiN.

-

Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-Sham equations, leading to the ground-state electron density and total energy of the system. Key parameters in this step include:

-

Exchange-Correlation Functional: Approximations such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) are used to describe the exchange and correlation effects.

-

Pseudopotentials: These are used to simplify the calculation by replacing the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker effective potential.

-

Plane-Wave Cutoff Energy: This parameter determines the size of the basis set and affects the accuracy of the calculation.

-

k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid) to accurately represent the electronic states.

-

-

Band Structure and Density of States (DOS) Calculation: Once the self-consistent solution is obtained, the electronic band structure along high-symmetry directions in the Brillouin zone and the total and partial density of states (PDOS) are calculated.

Linear Muffin-Tin Orbital (LMTO) Method

The LMTO method is another widely used technique for calculating the electronic structure of solids. The Atomic Sphere Approximation (ASA) is often employed, where the crystal potential is approximated as spherically symmetric within overlapping spheres centered at each atomic site.

Methodology:

The key steps in an LMTO-ASA calculation for TiCN are:

-

Atomic Sphere Definition: Muffin-tin spheres are defined around each Ti, C, and N atom.

-

Basis Set: The basis functions are constructed from numerical solutions to the radial Schrödinger equation within the atomic spheres, matched to Hankel functions in the interstitial region.

-

Hamiltonian and Overlap Matrix Calculation: The Hamiltonian and overlap matrices are constructed, and the secular equation is solved to obtain the energy eigenvalues and eigenvectors.

-

Self-Consistency and Output: Similar to DFT, an iterative self-consistent procedure is used to determine the charge density and potential. The final outputs include the band structure and density of states.

An In-Depth Technical Guide to the Electronic Band Structure of this compound (TiCN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TiCN) is a ternary ceramic material that has garnered significant interest due to its remarkable combination of properties, including high hardness, excellent wear resistance, and good thermal and chemical stability. These characteristics make it a versatile material for a wide range of applications, from protective coatings on cutting tools to potential uses in biomedical implants. The electronic structure of TiCN is fundamental to understanding and tailoring these properties. This technical guide provides a comprehensive overview of the electronic band structure of TiCN, detailing both theoretical and experimental findings. It is intended to serve as a valuable resource for researchers and scientists working with this advanced material.

The electronic properties of TiCN are derived from the hybridization of the valence orbitals of its constituent elements: titanium (Ti), carbon (C), and nitrogen (N). By varying the carbon-to-nitrogen ratio (C/N), the electronic band structure can be systematically tuned, allowing for the optimization of its properties for specific applications. This guide will delve into the theoretical frameworks used to model the electronic structure of TiCN, the experimental techniques employed to probe it, and the key findings that have emerged from these studies.

Theoretical Framework and Computational Methodologies

The electronic band structure of TiCN has been extensively studied using first-principles calculations based on Density Functional Theory (DFT) and the Linear Muffin-Tin Orbital (LMTO) method in the Atomic Sphere Approximation (ASA). These computational approaches provide valuable insights into the density of states (DOS), the nature of chemical bonding, and the influence of stoichiometry on the material's electronic properties.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of TiCN, DFT calculations are typically performed using a plane-wave basis set and pseudopotentials to describe the interaction between the core and valence electrons.

Methodology:

A typical DFT calculation for TiCN involves the following steps:

-

Crystal Structure Definition: The calculation begins with the definition of the crystal structure of TiCN, which is typically a face-centered cubic (FCC) lattice, similar to its parent compounds TiC and TiN.

-

Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-Sham equations, leading to the ground-state electron density and total energy of the system. Key parameters in this step include:

-

Exchange-Correlation Functional: Approximations such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) are used to describe the exchange and correlation effects.[1]

-

Pseudopotentials: These are used to simplify the calculation by replacing the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker effective potential.

-

Plane-Wave Cutoff Energy: This parameter determines the size of the basis set and affects the accuracy of the calculation.

-

k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid) to accurately represent the electronic states.

-

-

Band Structure and Density of States (DOS) Calculation: Once the self-consistent solution is obtained, the electronic band structure along high-symmetry directions in the Brillouin zone and the total and partial density of states (PDOS) are calculated.

Linear Muffin-Tin Orbital (LMTO) Method

The LMTO method is another widely used technique for calculating the electronic structure of solids. The Atomic Sphere Approximation (ASA) is often employed, where the crystal potential is approximated as spherically symmetric within overlapping spheres centered at each atomic site.

Methodology:

The key steps in an LMTO-ASA calculation for TiCN are:

-

Atomic Sphere Definition: Muffin-tin spheres are defined around each Ti, C, and N atom.

-

Basis Set: The basis functions are constructed from numerical solutions to the radial Schrödinger equation within the atomic spheres, matched to Hankel functions in the interstitial region.

-

Hamiltonian and Overlap Matrix Calculation: The Hamiltonian and overlap matrices are constructed, and the secular equation is solved to obtain the energy eigenvalues and eigenvectors.

-

Self-Consistency and Output: Similar to DFT, an iterative self-consistent procedure is used to determine the charge density and potential. The final outputs include the band structure and density of states.

Experimental Probes of the Electronic Structure

Experimental techniques, primarily X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are crucial for validating theoretical models and providing direct measurements of the electronic states in TiCN.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Experimental Protocol for TiCN Analysis:

-

Sample Preparation: TiCN thin films are typically deposited on a suitable substrate (e.g., silicon wafer or stainless steel) using techniques like physical vapor deposition (PVD) or chemical vapor deposition (CVD). The surface is often cleaned in-situ by sputtering with argon ions to remove surface contaminants.

-

Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used. The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ Torr) to prevent surface re-contamination.

-

Data Acquisition:

-

Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

-

High-Resolution Scans: Detailed scans are acquired for the core levels of interest, primarily Ti 2p, C 1s, and N 1s.

-

-

Data Analysis:

-

Binding Energy Correction: The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV or a known peak from the substrate.

-

Peak Fitting: The high-resolution spectra are fitted with appropriate functions (e.g., a combination of Gaussian and Lorentzian functions) to deconvolve the different chemical states.

-

Quantification: The atomic concentrations of the elements are determined from the integrated peak areas after correcting for their respective sensitivity factors.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is another photoemission technique that uses ultraviolet photons (typically from a helium discharge lamp, with He I at 21.2 eV and He II at 40.8 eV) to probe the valence band structure of materials.

Experimental Protocol for TiCN Analysis:

-

Sample Preparation: Similar to XPS, the TiCN sample must be atomically clean. In-situ preparation or rigorous cleaning procedures in UHV are essential.

-

Instrumentation: A UPS system is typically integrated into a UHV surface analysis chamber, often combined with XPS. A helium discharge lamp is used as the photon source.

-

Data Acquisition: The kinetic energy of the photoemitted electrons from the valence band region is measured. A negative bias is often applied to the sample to overcome the work function of the analyzer and observe the secondary electron cutoff, which is used to determine the work function of the sample.

-

Data Analysis: The UPS spectrum provides a direct measurement of the occupied density of states in the valence band. The features in the spectrum are compared with theoretical DOS calculations to identify the contributions from different atomic orbitals.

Key Findings on the Electronic Band Structure of TiCN

General Features of the Electronic Structure

The electronic structure of TiCN is characterized by strong hybridization between the Ti 3d, C 2p, and N 2p orbitals. The valence band is primarily composed of two main regions:

-

A lower energy region dominated by the C 2s and N 2s states.

-

An upper valence band region, closer to the Fermi level, which is formed by the hybridized Ti 3d, C 2p, and N 2p states. This hybridization is responsible for the strong covalent bonding and high hardness of TiCN.

The conduction band is mainly composed of anti-bonding Ti 3d states. TiCN exhibits metallic character, with a finite density of states at the Fermi level (EF).[2]

Influence of the C/N Ratio

The substitution of nitrogen with carbon in the TiN lattice to form TiCN has a significant impact on the electronic structure:

-

Valence Band: As the carbon content increases, the C 2p states, which are at a higher energy than the N 2p states, contribute more to the upper part of the valence band. This leads to a broadening of the valence band.

-

Fermi Level: The Fermi level shifts to higher energies with increasing carbon concentration. This is because carbon has fewer valence electrons than nitrogen, leading to a decrease in the total number of valence electrons in the system.

-

Density of States at the Fermi Level (N(EF)): The N(EF) generally increases with increasing carbon content. This trend is correlated with changes in various physical properties, such as electrical conductivity and hardness.

Data Presentation

Quantitative XPS Data

The following table summarizes typical binding energies for the core levels in TiN, TiC, and TiCN as determined by XPS. These values can vary slightly depending on the specific stoichiometry and experimental conditions.

| Compound | Ti 2p₃/₂ (eV) | Ti 2p₁/₂ (eV) | N 1s (eV) | C 1s (eV) |

| TiN | ~455.0 | ~460.8 | ~397.5 | - |

| TiC | ~454.7 | ~460.7 | - | ~281.9 |

| TiCN | ~455.0 | ~461.0 | ~397.0 | ~285.0 |

Note: The C 1s peak in TiCN can have multiple components, including contributions from Ti-C bonds, C-N bonds, and adventitious carbon.

Visualizations

Logical Relationship: Influence of C/N Ratio on Electronic Structure

Caption: Influence of C/N ratio on the electronic structure and properties of TiCN.

Experimental Workflow: XPS Analysis of TiCN

Caption: Workflow for XPS analysis of TiCN thin films.

Conclusion

The electronic band structure of this compound is a complex interplay of the electronic states of its constituent elements. Theoretical calculations, primarily using DFT and LMTO-ASA methods, have provided a robust framework for understanding the fundamental electronic properties of TiCN. These models have been largely validated and refined by experimental techniques such as XPS and UPS. The ability to tune the electronic structure and, consequently, the material properties by varying the C/N ratio is a key advantage of the TiCN system. A thorough understanding of its electronic band structure is paramount for the continued development and application of this versatile material in various technological fields. This guide has provided a detailed overview of the current understanding of the electronic band structure of TiCN, intended to aid researchers in their exploration and utilization of this important material.

References

The Influence of Carbon-to-Nitrogen Ratio on the Properties of Titanium Carbonitride (TiCN): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Titanium Carbonitride (TiCN) is a versatile ceramic coating material renowned for its exceptional hardness, wear resistance, and tunable properties. As a solid solution of Titanium Nitride (TiN) and Titanium Carbide (TiC), the ratio of carbon to nitrogen (C/N) within the TiCN matrix is a critical parameter that dictates its performance characteristics.[1] This technical guide provides a comprehensive overview of the effect of the C/N ratio on the mechanical, tribological, and biomedical properties of TiCN coatings, offering valuable insights for researchers, materials scientists, and professionals in the field of medical device development.

Synthesis of TiCN Coatings with Controlled C/N Ratio

The ability to precisely control the C/N ratio is fundamental to tailoring TiCN properties for specific applications. The most common deposition techniques are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

Physical Vapor Deposition (PVD)

PVD methods, such as magnetron sputtering and cathodic arc evaporation, are line-of-sight deposition techniques performed in a vacuum.[2] The C/N ratio is primarily controlled by adjusting the flow rates of the reactive gases, typically methane (CH4) as the carbon source and nitrogen (N2) as the nitrogen source, in an argon (Ar) plasma.[3]

Experimental Protocol: PVD Synthesis of TiCN Coatings

-

Substrate Preparation: Substrates, such as silicon wafers, tool steel, or medical-grade titanium alloys (e.g., Ti6Al4V), are ultrasonically cleaned in successive baths of acetone and deionized water.[4]

-

Deposition System: A magnetron sputtering or cathodic arc PVD system is used.

-

Vacuum: The chamber is evacuated to a base pressure of approximately 10⁻⁶ Torr.[4]

-

Target: A high-purity titanium target is used.

-

Gas Atmosphere: Argon is introduced as the sputtering gas. Methane (CH4) and Nitrogen (N2) are introduced as reactive gases. The C/N ratio in the coating is controlled by varying the CH4/N2 flow rate ratio.

-

Deposition Parameters:

-

Substrate Temperature: Typically maintained between 200°C and 500°C.[5][6]

-

Substrate Bias Voltage: A negative bias voltage (e.g., -50V to -150V) is often applied to the substrate to increase ion bombardment and improve coating density and adhesion.[7]

-

Working Pressure: Maintained in the mTorr range.

-

-

Post-Deposition Annealing (Optional): In some cases, post-deposition annealing may be performed to improve the crystalline quality of the coating.[6]

Chemical Vapor Deposition (CVD)

CVD is a process where volatile precursor gases react on a heated substrate surface to form a solid thin film.[8] For TiCN, common precursors include titanium tetrachloride (TiCl4), nitrogen (N2), methane (CH4) or acetonitrile (CH3CN), and hydrogen (H2) as a reducing agent.[9] The C/N ratio is controlled by the partial pressures of the carbon and nitrogen-containing precursors in the gas mixture.[9]

Experimental Protocol: CVD Synthesis of TiCN Coatings

-

Substrate Preparation: Similar to PVD, substrates are thoroughly cleaned before being placed in the CVD reactor.

-

Deposition System: A hot-wall or cold-wall CVD reactor is used.

-

Precursor Gases:

-

Titanium source: Titanium tetrachloride (TiCl4)

-

Nitrogen source: Nitrogen (N2)

-

Carbon source: Methane (CH4) or Acetonitrile (CH3CN)

-

Reducing and carrier gas: Hydrogen (H2) and Argon (Ar)

-

-

Deposition Parameters:

-

Deposition Temperature: Typically in the range of 800°C to 1050°C.[9]

-

Pressure: Can range from low pressure to atmospheric pressure.

-

Gas Flow Rates: The ratio of the carbon-containing precursor to the nitrogen-containing precursor is adjusted to control the C/N ratio of the coating.

-

Characterization of TiCN Coatings

A suite of analytical techniques is employed to characterize the composition, structure, and properties of TiCN coatings.

Experimental Protocol: Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical bonding states of the coating, providing a direct measurement of the C/N ratio.[3] High-resolution scans of the Ti 2p, C 1s, and N 1s core level spectra are acquired.

-

X-ray Diffraction (XRD): Employed to identify the crystalline phases and preferred orientation of the TiCN coating.[3] Grazing incidence XRD (GIXRD) is often used for thin films.[6] The shift in the diffraction peaks can indicate the incorporation of carbon and nitrogen into the TiN lattice.[3]

-

Nanoindentation: A technique to measure the hardness and elastic modulus of the thin film.[10] A Berkovich diamond indenter is typically used, and the load-displacement data is analyzed using the Oliver-Pharr method.[11]

-

Pin-on-Disk Tribometry: Used to evaluate the tribological properties, including the coefficient of friction and wear rate.[9] A ball (e.g., steel or alumina) is slid against the coated surface under a specific load and speed.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and cross-section of the coating.[4]

-

Atomic Force Microscopy (AFM): Used to quantify the surface roughness of the coating.[2]

Effect of C/N Ratio on TiCN Properties

The C/N ratio has a profound impact on the mechanical and tribological properties of TiCN coatings.

Mechanical Properties

The addition of carbon to the TiN lattice generally increases the hardness of the coating.[12] This is attributed to the formation of stronger covalent Ti-C bonds and increased lattice distortion.[13]

| C/N Ratio (or proxy) | Hardness (GPa) | Elastic Modulus (GPa) | Reference |

| TiN (C=0) | ~22 | ~450 | [14] |

| Low Carbon TiCN | 25-30 | - | [13] |

| High Carbon TiCN | >30 | >500 | [14] |

| TiC (N=0) | ~28 | ~460 | - |

Note: The exact values can vary depending on the deposition method and parameters.

As the carbon content increases, the internal compressive stress in the coating also tends to increase.[3] While higher hardness is generally desirable, excessive stress can lead to poor adhesion and coating failure.

Tribological Properties

The C/N ratio significantly influences the friction and wear behavior of TiCN coatings. Generally, an increase in carbon content leads to a lower coefficient of friction and improved wear resistance.[3] This is attributed to the formation of a lubricious graphitic carbon phase on the surface during sliding.[13]

| C/N Ratio (or proxy) | Coefficient of Friction (against steel) | Wear Rate (mm³/Nm) | Reference |

| TiN (C=0) | ~0.6 | High | [14] |

| Low Carbon TiCN | 0.3 - 0.5 | Moderate | [13] |

| High Carbon TiCN | < 0.2 | Low | [14] |

| TiC (N=0) | ~0.25 | Low | [13] |

Note: Tribological properties are highly dependent on the testing conditions (e.g., counterpart material, load, speed, environment).

Biomedical Applications of TiCN Coatings

The excellent mechanical and tribological properties of TiCN, combined with its biocompatibility, make it a promising coating material for medical implants and devices.[15] TiCN coatings on metallic implants, such as those made from Ti6Al4V, can significantly reduce wear and the release of metallic ions into the body, which can cause adverse biological reactions.[4]

The C/N ratio can be tailored to optimize the performance of TiCN coatings for specific biomedical applications. For instance, a higher carbon content may be desirable for articulating surfaces in joint replacements to minimize friction and wear. Furthermore, the corrosion resistance of the underlying metallic implant can be enhanced by the dense and inert TiCN coating.[16]

Visualizing Workflows and Relationships

Experimental Workflow for TiCN Coating Synthesis and Characterization

Caption: Experimental workflow for TiCN synthesis and characterization.

Influence of C/N Ratio on TiCN Properties

Caption: Relationship between C/N ratio and key TiCN properties.

Conclusion

The carbon-to-nitrogen ratio is a pivotal parameter in determining the performance of TiCN coatings. By carefully controlling the C/N ratio during synthesis, it is possible to tailor the mechanical, tribological, and biomedical properties of TiCN to meet the demands of a wide range of applications, from cutting tools to medical implants. An understanding of the synthesis-property relationships outlined in this guide is essential for the rational design and optimization of TiCN coatings for advanced technological and biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of TiCN Coatings for Biomedical Applications | MDPI [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Nanoindentation | Mechanical Characterization | EAG Laboratories [eag.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. ruko.de [ruko.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Genesis of Strength: An In-depth Technical Guide to the Formation of Titanium Carbonitride via Physical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate mechanisms governing the formation of Titanium Carbonitride (TiCN) thin films through Physical Vapor Deposition (PVD) techniques. TiCN coatings are renowned for their exceptional hardness, wear resistance, and biocompatibility, making them critical components in a wide array of applications, from cutting tools to medical implants.[1][2] Understanding the fundamental processes of their formation is paramount for tailoring their properties to specific and demanding applications. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data analysis related to TiCN deposition, with a particular focus on reactive magnetron sputtering and cathodic arc deposition.

Core Mechanisms of TiCN Formation by PVD

The formation of a TiCN thin film via PVD is a complex interplay of plasma physics, chemistry, and materials science, occurring within a vacuum environment. The overarching process involves the generation of a vapor of titanium atoms, which then react with nitrogen and carbon-containing precursor gases to deposit a stoichiometric or non-stoichiometric TiCN film onto a substrate.[3] The specific mechanisms, however, vary significantly with the chosen PVD technique.

Reactive Magnetron Sputtering

In reactive magnetron sputtering, an inert gas, typically Argon (Ar), is introduced into a vacuum chamber and ionized to create a plasma.[4] These energetic Ar ions are then accelerated towards a titanium (Ti) target, causing the ejection, or "sputtering," of Ti atoms.[4] Simultaneously, reactive gases, a nitrogen source (e.g., N₂) and a carbon source (e.g., methane - CH₄ or acetylene - C₂H₂), are introduced into the chamber.

The sputtered Ti atoms, along with electrons and ions from the plasma, interact with the reactive gas molecules. This interaction leads to the dissociation and ionization of the N₂ and carbon-containing gas molecules, forming reactive nitrogen and carbon species.[4] These reactive species then combine with the sputtered titanium atoms, both in the gas phase and on the substrate surface, to form TiCN. The composition and properties of the resulting film are highly dependent on the partial pressures of the reactive gases, the sputtering power, and the substrate bias voltage.[5]

A critical phenomenon in reactive sputtering is "target poisoning," where the reactive gases react not only with the sputtered atoms but also with the target surface itself, forming a compound layer (e.g., titanium nitride or carbide).[4] This can significantly affect the sputtering rate and the composition of the deposited film.

Cathodic Arc Deposition

Cathodic arc deposition utilizes a high-current, low-voltage electric arc to vaporize material directly from a solid titanium cathode.[6] The intense energy of the arc creates a highly ionized plasma jet of titanium ions with high kinetic energies.[6] This process is inherently more energetic than magnetron sputtering.

Reactive gases (N₂ and a carbon source) are introduced into the vacuum chamber, where they interact with the energetic titanium plasma. The high degree of ionization of the titanium vapor promotes efficient reaction with the dissociated and ionized reactive gas species, leading to the formation of a dense and well-adhered TiCN film on the substrate.[7] One of the characteristic features of cathodic arc deposition is the generation of "macroparticles" or droplets from the cathode, which can be incorporated into the growing film and affect its surface roughness and properties.[7]

Quantitative Data on TiCN Deposition and Properties

The properties of TiCN films are intricately linked to the deposition parameters. The following tables summarize key quantitative data extracted from various studies, providing a comparative overview of how process variables influence the final coating characteristics.

| Deposition Parameter | PVD Method | Effect on Film Properties | Typical Values | Reference |

| Nitrogen Flow Rate | Reactive Magnetron Sputtering | Increasing N₂ flow generally increases the nitrogen content in the film, affecting hardness and stoichiometry. Can lead to target poisoning at high flows. | 10 - 50 sccm | [5] |

| Carbon Source Gas Flow Rate (e.g., C₂H₂) | Reactive Magnetron Sputtering | Influences the carbon content, hardness, and lubricity of the film. Higher carbon content can increase hardness up to a certain point. | 5 - 30 sccm | [5] |

| Substrate Bias Voltage | Reactive Magnetron Sputtering | A negative bias voltage attracts positive ions from the plasma, leading to ion bombardment of the growing film. This can increase film density, hardness, and adhesion. | -50 V to -150 V | [5] |

| Deposition Temperature | Both | Higher temperatures can enhance adatom mobility on the substrate surface, leading to denser films with improved crystallinity and potentially lower residual stress. | 300°C - 500°C | [1] |

| Arc Current | Cathodic Arc Deposition | Higher arc currents increase the evaporation rate from the cathode, leading to a higher deposition rate. | 50 A - 100 A | [8] |

| Working Pressure | Both | Affects the mean free path of sputtered atoms and ions, influencing the energy with which they arrive at the substrate and the overall film microstructure. | 1 - 10 mTorr | [9] |

Table 1: Influence of Key Deposition Parameters on TiCN Film Properties

| Property | PVD Method | Typical Achieved Values | Influencing Factors | Reference |

| Hardness | Reactive Magnetron Sputtering | 25 - 40 GPa | C/N ratio, substrate bias, deposition temperature | [5] |

| Cathodic Arc Deposition | 30 - 50 GPa | Arc current, reactive gas pressure | [10] | |

| Adhesion (Critical Load) | Reactive Magnetron Sputtering | 20 - 40 N | Substrate preparation, interlayer usage, bias voltage | [11] |

| Cathodic Arc Deposition | 30 - 60 N | Ion energy, substrate temperature | [10] | |

| Coefficient of Friction | Both | 0.2 - 0.5 (against steel) | Carbon content, surface roughness | [2] |

| Thickness | Both | 1 - 5 µm | Deposition time, deposition rate | [2] |

| Composition (at.%) | Reactive Magnetron Sputtering | Ti: 40-50%, C: 10-30%, N: 20-40% | Reactive gas flow rates | [5] |

Table 2: Typical Properties of TiCN Films Deposited by PVD

Experimental Protocols

This section outlines generalized methodologies for the deposition of TiCN films using PVD and their subsequent characterization. These protocols are synthesized from common practices reported in the scientific literature.

TiCN Deposition by Reactive Magnetron Sputtering

-

Substrate Preparation: The substrate (e.g., silicon wafer, steel coupon) is ultrasonically cleaned in a sequence of solvents (e.g., acetone, isopropanol) and then dried with a stream of dry nitrogen.

-

Chamber Evacuation: The substrate is loaded into the PVD chamber, which is then evacuated to a base pressure of typically less than 5 x 10⁻⁶ Torr to minimize contamination.

-

Substrate Heating and Cleaning: The substrate is heated to the desired deposition temperature (e.g., 400°C). An in-situ plasma cleaning step, often using an Ar plasma, is performed to remove any residual surface contaminants.

-

Deposition of Adhesion Layer (Optional but Recommended): A thin interlayer of pure titanium (Ti) is often deposited first to improve the adhesion of the TiCN coating to the substrate.

-

Reactive Sputtering of TiCN:

-

Argon gas is introduced into the chamber to a working pressure of a few mTorr.

-

A high DC or RF voltage is applied to the titanium target to ignite and sustain the plasma.

-

Nitrogen (N₂) and a carbon-containing gas (e.g., C₂H₂) are introduced into the chamber at controlled flow rates.

-

A negative bias voltage is applied to the substrate.

-

The deposition is carried out for a predetermined time to achieve the desired film thickness.

-

-

Cool-down: After deposition, the power to the target and the gas flows are turned off, and the substrate is allowed to cool down in a vacuum.

Characterization of TiCN Films

-

Thickness Measurement: Film thickness is commonly measured using a stylus profilometer, which involves creating a step in the coating and measuring the height difference.[12]

-

Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with a Scanning Electron Microscope (SEM), is used for elemental analysis of the film.[5] X-ray Photoelectron Spectroscopy (XPS) can provide more detailed information about the chemical bonding states.

-

Structural Analysis: X-ray Diffraction (XRD) is employed to identify the crystalline phases present in the coating and to determine the preferred crystal orientation and grain size.[5][13]

-

Morphological and Microstructural Analysis: Scanning Electron Microscopy (SEM) is used to observe the surface morphology and cross-sectional microstructure of the coating.[5] Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography and roughness.[5]

-

Mechanical Properties:

-

Hardness and Elastic Modulus: Nanoindentation is the standard technique for measuring the hardness and elastic modulus of thin films.[14]

-

Adhesion: The scratch test is commonly used to assess the adhesion of the coating to the substrate by applying a progressively increasing load to a diamond stylus as it is drawn across the surface. The critical load at which coating failure occurs is a measure of adhesion.[10]

-

-